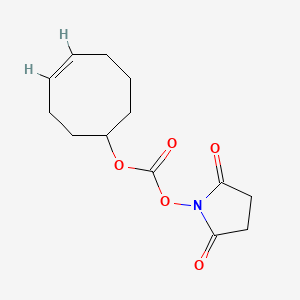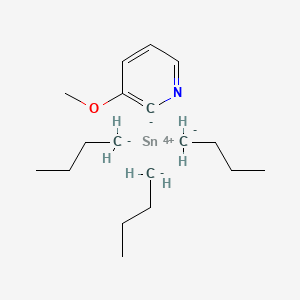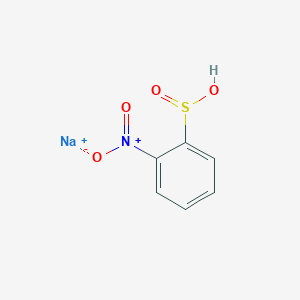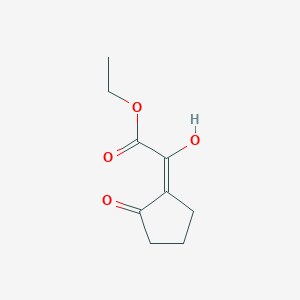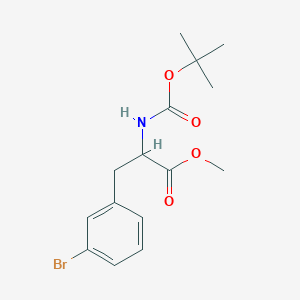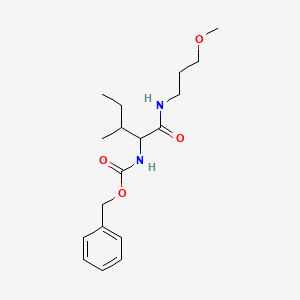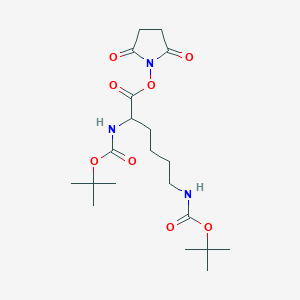
butane;2-chloro-4H-pyridin-4-ide;tin(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane;2-chloro-4H-pyridin-4-ide;tin(4+) is a complex organotin compound that combines the properties of butane, a simple alkane, with a chlorinated pyridine derivative and a tin ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane;2-chloro-4H-pyridin-4-ide;tin(4+) typically involves the reaction of 2-chloro-4H-pyridin-4-ide with a tin(IV) precursor in the presence of butane. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound. Common reagents used in the synthesis include tin(IV) chloride and various solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include the careful handling of reagents and the use of catalysts to optimize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butane;2-chloro-4H-pyridin-4-ide;tin(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: The chlorinated pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Butane;2-chloro-4H-pyridin-4-ide;tin(4+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.
Mechanism of Action
The mechanism by which butane;2-chloro-4H-pyridin-4-ide;tin(4+) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The chlorinated pyridine moiety can interact with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydrazinopyridine: A related compound with similar structural features but different reactivity and applications.
Tin(IV) chloride: A simpler tin compound used in various industrial processes.
Butane: A simple alkane that serves as a building block in the synthesis of more complex compounds.
Uniqueness
Butane;2-chloro-4H-pyridin-4-ide;tin(4+) is unique due to its combination of a chlorinated pyridine derivative with a tin(IV) center, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound in both research and industry.
Properties
IUPAC Name |
butane;2-chloro-4H-pyridin-4-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLJBORFULCLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CN=C(C=[C-]1)Cl.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6R,7As)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B8071804.png)
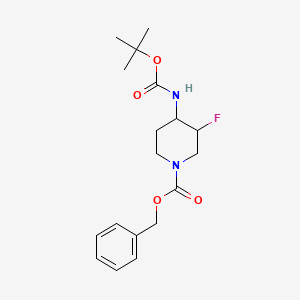

![Propanoic acid, 3-[2-[2-[[5-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]ethoxy]-, rel-](/img/structure/B8071832.png)
![4,7,10-Trioxa-13-azaoctadecanoic acid, 18-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-, hydrazide, rel-](/img/structure/B8071840.png)
![N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8071841.png)
![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride](/img/structure/B8071846.png)
